2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole
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Overview
Description
2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3,5-dimethylpyrazole to form an intermediate, which is then reacted with 2-chlorothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- Pyrazoloquinolines
- Trimethoxyphenyl-containing compounds
Uniqueness
Compared to similar compounds, 2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole is unique due to its specific structural features, such as the presence of both a thiazole ring and a pyrazolo[1,5-a]pyrimidine moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-5-[[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c1-11-16(8-15-9-21-19(20)26-15)12(2)24-18(23-11)17(10-22-24)13-4-6-14(25-3)7-5-13/h4-7,9-10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEMMSFOZLWVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CC=C(C=C3)OC)C)CC4=CN=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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